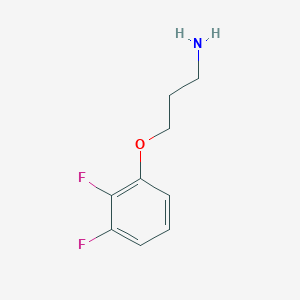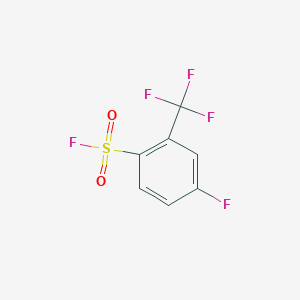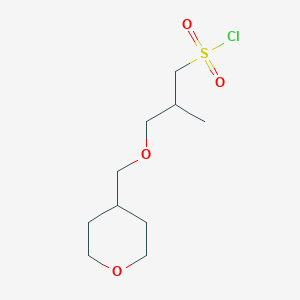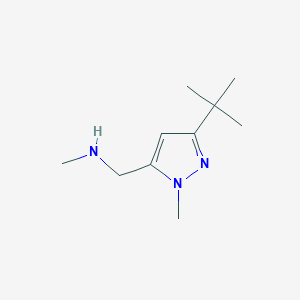
5-Fluoro-2-methylphenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylphenylpropanenitrile: is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylpropanenitrile typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by treatment with a fluorinating agent like tetrafluoroboric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous-flow reactors. This method enhances the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: 5-Fluoro-2-methylbenzoic acid or 5-Fluoro-2-methylacetophenone.
Reduction: 5-Fluoro-2-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-methylphenylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. This compound may serve as a precursor for the synthesis of novel therapeutic agents .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability .
Wirkmechanismus
The mechanism by which 5-Fluoro-2-methylphenylpropanenitrile exerts its effects depends on its specific application. In the context of medicinal chemistry, fluorinated compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the propanenitrile group.
2-Fluoro-5-methylbenzonitrile: Fluorine and methyl groups are interchanged.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 5-Fluoro-2-methylphenylpropanenitrile is unique due to the presence of both a fluorine atom and a propanenitrile group, which can impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H10FN |
|---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
UMFCEVALVVSWPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)









![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
